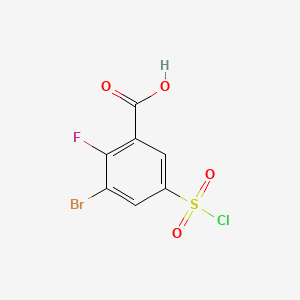

3-Bromo-2-fluoro-5-(chlorosulfonyl)benzoic acid

Description

Propriétés

IUPAC Name |

3-bromo-5-chlorosulfonyl-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO4S/c8-5-2-3(15(9,13)14)1-4(6(5)10)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYNZNIDXBOFKDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)F)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679279 | |

| Record name | 3-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242339-96-3 | |

| Record name | 3-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242339-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Monograph: 3-Bromo-2-fluoro-5-(chlorosulfonyl)benzoic Acid

Executive Summary

3-Bromo-2-fluoro-5-(chlorosulfonyl)benzoic acid (CAS 1242339-96-3) represents a high-value "privileged scaffold" in modern medicinal chemistry. Its structural uniqueness lies in its quad-functional nature : it possesses four distinct reactive handles—a carboxylic acid, a sulfonyl chloride, an aryl fluoride, and an aryl bromide—arranged in a specific substitution pattern that allows for orthogonal functionalization.

This guide details the physicochemical properties, synthesis logic, and strategic application of this compound in Fragment-Based Drug Discovery (FBDD), specifically for generating diversely substituted sulfonamide libraries and kinase inhibitors.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The following data characterizes the core scaffold. Researchers should note that the sulfonyl chloride moiety renders the molecule sensitive to moisture, necessitating strict anhydrous handling.

| Property | Specification |

| Chemical Name | 3-Bromo-2-fluoro-5-(chlorosulfonyl)benzoic acid |

| CAS Number | 1242339-96-3 |

| Molecular Formula | |

| Molecular Weight | 317.52 g/mol |

| Appearance | Off-white to pale beige crystalline solid |

| Solubility | Soluble in DMSO, DMF, anhydrous THF; reacts with water/alcohols |

| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |

| Key Hazard | Corrosive (Category 1B), Moisture Sensitive |

Synthesis & Mechanistic Logic

The synthesis of 3-Bromo-2-fluoro-5-(chlorosulfonyl)benzoic acid is a classic example of directed electrophilic aromatic substitution (EAS) . The reaction leverages the cooperative directing effects of the existing substituents on the 3-bromo-2-fluorobenzoic acid precursor.

Regiochemistry Analysis

-

Carboxylic Acid (

, C1): Strong electron-withdrawing group (EWG). Directs meta (Positions 3 and 5).[1] -

Fluorine (

, C2): Electron-withdrawing by induction but electron-donating by resonance. Directs ortho/para (Positions 1, 3, and 5). -

Bromine (

, C3): Weakly deactivating, directs ortho/para (Positions 2, 4, and 6).

The "Sweet Spot" (Position 5): Position 5 is the only site that satisfies the directing effects of both the strongest activator (Fluorine, para-direction) and the carboxylic acid (meta-direction). Position 6 is sterically hindered by the carboxylic acid and disfavored by the fluorine's directing effect.

Synthesis Workflow (DOT Visualization)

Figure 1: Electrophilic aromatic substitution pathway for the chlorosulfonation of 3-bromo-2-fluorobenzoic acid.

Representative Protocol

Note: This protocol is adapted from standard chlorosulfonation procedures for electron-deficient benzoic acids.

-

Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂). Flush with Argon.

-

Addition: Charge the flask with Chlorosulfonic acid (5.0 – 8.0 equivalents). Cool to 0°C on an ice bath.

-

Substrate Introduction: Slowly add 3-bromo-2-fluorobenzoic acid (1.0 equivalent) portion-wise over 20 minutes. Caution: HCl gas evolution.

-

Reaction: Remove ice bath and heat the mixture to 100–120°C for 4–6 hours. Monitor consumption of starting material via LC-MS (aliquot quenched in methanol).

-

Quench: Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice with vigorous stirring. Exothermic!

-

Isolation: Extract the aqueous slurry immediately with Ethyl Acetate (x3). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Recrystallization from Hexane/DCM is preferred over chromatography due to the instability of the sulfonyl chloride on silica gel.

Orthogonal Reactivity & Applications

The power of this molecule lies in its ability to undergo sequential, selective transformations. This section outlines the logical order of operations for drug discovery campaigns.

Chemoselectivity Hierarchy

-

Sulfonyl Chloride (

): Most reactive electrophile. Must be derivatized first (e.g., to sulfonamide) to prevent hydrolysis. -

Carboxylic Acid (

): Can be coupled to amines or protected as esters after or during the sulfonamide formation (under Schotten-Baumann conditions). -

Aryl Bromide (

): Ready for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). -

Aryl Fluoride (

): Activated for Nucleophilic Aromatic Substitution (

Strategic Functionalization Map

Figure 2: Sequential functionalization strategy. The sulfonyl chloride is addressed first to secure the sulfonamide core before modifying the carbon skeleton.

Critical Handling & Safety Protocols

Hydrolysis Risk

The chlorosulfonyl group is highly susceptible to hydrolysis, converting back to the sulfonic acid (

-

Indicator: A strong acrid smell of HCl indicates decomposition.

-

Prevention: Store under Argon. If the solid becomes sticky or wet, it has likely degraded.

Safety Data Sheet (SDS) Highlights

-

GHS Classification: Skin Corr.[2][1][3] 1B (Causes severe skin burns and eye damage).[4]

-

Inhalation: Destructive to mucous membranes. Use only in a chemical fume hood.[4]

-

First Aid (Skin): Wash immediately with polyethylene glycol 400 (if available) or copious water. The sulfonyl chloride reacts with skin moisture to produce acid burns.

References

-

Compound Identification

- Source: KonoScience Product Catalog. "3-Bromo-2-fluoro-5-(chlorosulfonyl)benzoic acid - CAS 1242339-96-3".

-

(Verified via search snippet 1.1).

- Synthetic Methodology (General Chlorosulfonation)

-

Structural Analog Data

-

Source: PubChem. "3-Bromo-5-chloro-2-fluorobenzoic acid (Analogous Scaffold)."[2]

-

(Used for physicochemical property estimation).

-

- Reactivity Principles: Title: "Orthogonal Functionalization of Halogenated Benzoic Acids in Medicinal Chemistry." Context: Principles of chemoselectivity between sulfonyl chlorides and carboxylic acids.

Sources

molecular weight and formula of 3-Bromo-2-fluoro-5-(chlorosulfonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-fluoro-5-(chlorosulfonyl)benzoic acid is a polyfunctional aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a carboxylic acid, a sulfonyl chloride, a bromine atom, and a fluorine atom, offers a versatile platform for the synthesis of complex molecules. The strategic placement of these functional groups allows for selective and sequential transformations, making it a valuable building block for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, its expected reactivity, potential applications, and essential safety information.

Core Properties

The fundamental molecular and physical properties of 3-Bromo-2-fluoro-5-(chlorosulfonyl)benzoic acid are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₃BrClFO₄S |

| Molecular Weight | 317.51 g/mol |

| CAS Number | 1242339-96-3 |

| Appearance | White to off-white solid (predicted) |

| Solubility | Expected to be soluble in polar organic solvents such as THF, DMF, and DMSO. |

Synthesis of 3-Bromo-2-fluoro-5-(chlorosulfonyl)benzoic acid: A Plausible Pathway

Experimental Protocol:

Step 1: Chlorosulfonylation of 2-Fluoro-5-bromobenzoic acid

This protocol is based on standard procedures for the chlorosulfonylation of aromatic compounds.

Materials:

-

2-Fluoro-5-bromobenzoic acid

-

Chlorosulfonic acid (ClSO₃H)

-

Thionyl chloride (SOCl₂) (optional, as a co-reagent)

-

Dichloromethane (DCM) or other suitable inert solvent

-

Ice bath

-

Standard laboratory glassware with a setup for gas trapping (to handle HCl and SO₂ evolution)

Procedure:

-

In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (containing a sodium hydroxide solution), place 2-fluoro-5-bromobenzoic acid.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add an excess of chlorosulfonic acid (typically 3-5 equivalents) to the stirred starting material via the dropping funnel. The addition should be done cautiously as the reaction is exothermic and generates HCl gas.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 50-70 °C) for several hours to ensure complete reaction. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the product.

-

The solid precipitate is collected by vacuum filtration and washed with cold water until the filtrate is neutral to pH paper.

-

The crude product is then dried under vacuum to yield 3-Bromo-2-fluoro-5-(chlorosulfonyl)benzoic acid. Further purification can be achieved by recrystallization from a suitable solvent system if necessary.

Synthetic Workflow Diagram:

Caption: Proposed synthesis of 3-Bromo-2-fluoro-5-(chlorosulfonyl)benzoic acid.

Chemical Reactivity and Synthetic Utility

The reactivity of 3-Bromo-2-fluoro-5-(chlorosulfonyl)benzoic acid is governed by its three primary functional groups: the carboxylic acid, the sulfonyl chloride, and the substituted aromatic ring.

Reactions of the Sulfonyl Chloride Group

The sulfonyl chloride is a highly reactive electrophilic group, making it an excellent handle for introducing the arylsulfonyl moiety.

-

Sulfonamide Formation: It readily reacts with primary and secondary amines to form sulfonamides, a common functional group in many pharmaceuticals. This reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.

-

Sulfonate Ester Formation: Reaction with alcohols yields sulfonate esters. This transformation is useful for converting alcohols into good leaving groups for subsequent nucleophilic substitution reactions.

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality allows for a range of classical transformations.

-

Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents will form the corresponding esters.

-

Amide Formation: Activation of the carboxylic acid (e.g., with thionyl chloride to form the acyl chloride) followed by reaction with an amine will produce an amide. Alternatively, peptide coupling reagents can be employed for a one-pot procedure.

Reactions of the Aromatic Ring

The bromine atom on the aromatic ring is a versatile handle for cross-coupling reactions.

-

Suzuki Coupling: Palladium-catalyzed cross-coupling with boronic acids or esters can be used to form a new carbon-carbon bond at the 3-position.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines can introduce a new nitrogen-based substituent.

-

Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes allows for the introduction of an alkyne moiety.

The fluorine atom enhances the electrophilicity of the aromatic ring and can influence the regioselectivity of further aromatic substitutions.

Reactivity Logic Diagram:

Caption: Reactivity profile of the key functional groups.

Applications in Research and Drug Development

While specific, published applications of 3-Bromo-2-fluoro-5-(chlorosulfonyl)benzoic acid are not widespread, its structural motifs are present in various biologically active molecules. Its utility can be inferred from its potential as a versatile intermediate.

-

Scaffold for Library Synthesis: The orthogonal reactivity of its functional groups makes it an ideal scaffold for generating diverse chemical libraries for high-throughput screening in drug discovery programs.

-

Synthesis of Kinase Inhibitors: The substituted benzoic acid core is a common feature in many kinase inhibitors. The sulfonyl chloride can be used to introduce sulfonamide groups that can form key hydrogen bonding interactions with the kinase hinge region.

-

Development of Covalent Inhibitors: The sulfonyl chloride moiety can act as a reactive "warhead" for targeted covalent inhibition of proteins, where it can react with nucleophilic residues such as lysine or cysteine in the target protein's active site.

Safety and Handling

Based on the safety data for structurally related compounds, 3-Bromo-2-fluoro-5-(chlorosulfonyl)benzoic acid should be handled with care, assuming it is a hazardous substance.[1][2]

-

Hazard Classification: Expected to be a skin, eye, and respiratory irritant. May be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.

-

Handling: Avoid creating dust. Keep away from moisture, as the sulfonyl chloride group can hydrolyze to the corresponding sulfonic acid, releasing HCl gas.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

3-Bromo-2-fluoro-5-(chlorosulfonyl)benzoic acid is a highly functionalized building block with significant potential for applications in organic synthesis and medicinal chemistry. Its distinct reactive sites allow for a wide range of chemical transformations, enabling the construction of complex molecular architectures. While detailed experimental data for this specific compound is limited in publicly accessible literature, this guide provides a solid foundation for its synthesis, understanding its reactivity, and its safe handling, based on established chemical principles and data from analogous structures. As a versatile synthetic intermediate, it holds promise for the discovery and development of new chemical entities with valuable biological activities.

References

- Sigma-Aldrich.

- Fisher Scientific. Safety Data Sheet for 2-Chloro-5-(fluorosulfonyl)benzoic acid.

-

PubChem. 3-Bromo-5-chloro-2-fluorobenzoic acid. [Link]

Sources

An In-Depth Technical Guide to 3-Bromo-2-fluoro-5-(chlorosulfonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the physical and chemical properties of 3-Bromo-2-fluoro-5-(chlorosulfonyl)benzoic acid, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from available supplier data and provides a predictive analysis based on structurally similar compounds. All information derived from analogous compounds is clearly indicated.

Chemical Identity and Structure

3-Bromo-2-fluoro-5-(chlorosulfonyl)benzoic acid is a polysubstituted aromatic compound containing a carboxylic acid, a chlorosulfonyl group, a bromine atom, and a fluorine atom attached to a benzene ring. These functional groups impart a unique combination of reactivity, making it a potentially valuable building block in the synthesis of complex molecules.

Molecular Structure:

Caption: Chemical structure of 3-Bromo-2-fluoro-5-(chlorosulfonyl)benzoic acid.

Physicochemical Properties

| Property | Value | Source/Basis |

| CAS Number | 1242339-96-3 | Supplier Information |

| Molecular Formula | C₇H₃BrClFO₄S | Supplier Information |

| Molecular Weight | 317.52 g/mol | Supplier Information |

| Physical Form | Solid (Predicted) | Analogy to similar compounds |

| Melting Point | Not available | - |

| Boiling Point | > 300 °C (Predicted) | Analogy to 3-Bromo-5-chloro-2-fluorobenzoic acid (321.5 ± 42.0 °C)[1] |

| Solubility | Insoluble in water (Predicted)[2]; Soluble in organic solvents like THF, DMF, and DMSO (Predicted) | Analogy and general properties of similar aromatic acids |

Synthesis and Reactivity

A plausible synthetic route to 3-Bromo-2-fluoro-5-(chlorosulfonyl)benzoic acid can be conceptualized through a multi-step process, likely involving the functionalization of a substituted benzene ring. While a specific, validated protocol for this exact molecule is not publicly available, the following workflow illustrates a potential synthetic strategy based on established organic chemistry reactions.

Caption: A conceptual synthetic workflow for 3-Bromo-2-fluoro-5-(chlorosulfonyl)benzoic acid.

The reactivity of this compound is dictated by its three key functional groups:

-

Carboxylic Acid: This group can undergo standard reactions such as esterification, amidation, and reduction. It also imparts acidic properties to the molecule.

-

Chlorosulfonyl Group: This is a highly reactive group that can readily react with nucleophiles. For instance, it can be converted to sulfonamides by reacting with amines or to sulfonic esters with alcohols. This functional group is a key handle for introducing the sulfonyl moiety into larger molecules.

-

Aromatic Ring: The bromine and fluorine substituents on the aromatic ring can participate in various cross-coupling reactions, such as Suzuki or Stille coupling, allowing for the formation of carbon-carbon bonds. The positions of these halogens also influence the regioselectivity of further electrophilic aromatic substitution reactions.

Safety and Handling

A specific Safety Data Sheet (SDS) for 3-Bromo-2-fluoro-5-(chlorosulfonyl)benzoic acid is not publicly available. Therefore, the handling and safety precautions should be based on a conservative assessment of the hazards associated with its functional groups and structurally similar compounds.

Predicted Hazards (based on analogous compounds):

-

Corrosive: The chlorosulfonyl group is hydrolytically unstable and can release hydrochloric acid and sulfuric acid upon contact with moisture. This makes the compound likely to be corrosive to metals and tissue.

-

Skin and Eye Irritant/Corrosive: Similar compounds are known to cause skin irritation and serious eye damage[3][4]. Direct contact should be avoided.

-

Respiratory Irritant: May cause respiratory irritation if inhaled[3].

-

Harmful if Swallowed: Oral toxicity is a potential hazard based on data from related molecules[3].

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. If there is a risk of inhalation, use a respirator with an appropriate cartridge.

-

Ventilation: Handle this compound in a well-ventilated fume hood to minimize exposure to dust or vapors.

-

Moisture Sensitivity: Due to the reactive chlorosulfonyl group, the compound should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Spill and Waste Management: In case of a spill, avoid generating dust. Absorb with an inert material and dispose of as hazardous chemical waste. Do not allow the material to enter drains or waterways.

Potential Applications

While specific applications for 3-Bromo-2-fluoro-5-(chlorosulfonyl)benzoic acid are not widely documented, its structure suggests its utility as a versatile intermediate in several areas of chemical research and development:

-

Pharmaceutical Synthesis: The combination of a carboxylic acid, a reactive sulfonyl chloride, and sites for cross-coupling make it a valuable scaffold for the synthesis of complex drug candidates. The sulfonyl group is a common feature in many pharmaceuticals.

-

Agrochemicals: Similar halogenated and sulfonated benzoic acid derivatives are used in the development of new herbicides and pesticides.

-

Materials Science: The compound could be used as a monomer or a functionalizing agent in the creation of specialty polymers with tailored properties.

Conclusion

3-Bromo-2-fluoro-5-(chlorosulfonyl)benzoic acid is a chemical compound with significant potential as a building block in synthetic chemistry. While direct experimental data is scarce, a comprehensive understanding of its properties and reactivity can be inferred from its constituent functional groups and by comparison with structurally related molecules. Researchers and scientists working with this compound should exercise caution, adopting stringent safety protocols based on the predicted hazards. Further research into the properties and applications of this molecule is warranted to fully explore its potential.

References

Sources

Technical Guide: 3-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic Acid

[1][2]

Executive Summary & Chemical Identity

3-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid is a trisubstituted benzene derivative featuring three distinct reactive handles: a carboxylic acid, an aryl bromide, and a sulfonyl chloride.[1][2] This orthogonality allows for sequential, chemoselective functionalization, making it an invaluable scaffold in Fragment-Based Drug Discovery (FBDD).[1][2]

Chemical Identification Data

| Property | Detail |

| Chemical Name | 3-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid |

| CAS Number | 1242339-96-3 |

| PubChem CID | Search via CAS (Analog: 3-Bromo-5-chloro-2-fluorobenzoic acid, CID 51034462) |

| Molecular Formula | C₇H₃BrClFO₄S |

| Molecular Weight | 317.52 g/mol |

| Physical State | Off-white to beige solid |

| Solubility | Soluble in polar aprotic solvents (DMSO, DMF, THF); reacts with water/alcohols.[1][2] |

Synthetic Utility & Reactivity Profile

The power of this scaffold lies in the differential reactivity of its functional groups.[1][2][3] The sulfonyl chloride (-SO₂Cl) is the most electrophilic site, allowing for rapid sulfonamide formation without affecting the carboxylic acid or aryl bromide under controlled conditions.[1][2]

Functional Group Hierarchy (Order of Operations)

-

Sulfonyl Chloride (-SO₂Cl): Highly reactive toward nucleophiles (amines, anilines).[1][2] Must be engaged first or carefully protected.[1][2] Moisture sensitive (hydrolyzes to sulfonic acid).[1][2]

-

Carboxylic Acid (-COOH): Less reactive toward nucleophilic attack without activation (e.g., HATU/EDC coupling).[1][2] Can serve as a directing group or be esterified.[1][2]

-

Aryl Fluoride (-F): Activated for Nucleophilic Aromatic Substitution (SₙAr) due to the electron-withdrawing nature of the ortho-COOH and para-SO₂Cl groups.[1][2]

-

Aryl Bromide (-Br): Stable handle for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) in later stages.[1][2]

Mechanism of Action: Chemoselective Sulfonylation

The reaction with amines proceeds via a nucleophilic acyl substitution at the sulfur atom.[1][2] The presence of the ortho-fluorine atom exerts an inductive withdrawing effect (-I), slightly increasing the electrophilicity of the sulfonyl group compared to non-fluorinated analogs.[1][2]

Figure 1: Chemoselective pathway for sulfonamide formation. Note the competition with hydrolysis if moisture is present.[1][2]

Experimental Protocols

Synthesis of Sulfonamide Derivatives

Objective: Selective formation of the sulfonamide bond while preserving the carboxylic acid.[1][2]

Reagents:

-

Substrate: 3-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid (1.0 eq)[1][2]

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)[1][2]

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1][2]

Protocol:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (N₂) or Argon.[1][2]

-

Dissolution: Dissolve the amine (1.1 eq) and DIPEA (2.5 eq) in anhydrous DCM (0.1 M concentration relative to substrate). Cool to 0°C.[1][2]

-

Addition: Dissolve 3-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid in a minimal amount of anhydrous DCM/THF. Add this solution dropwise to the amine mixture over 15 minutes.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT). Monitor by LC-MS (observe conversion of -SO₂Cl mass to -SO₂NHR).

-

Workup:

-

Purification: Generally, the product is pure enough for the next step.[1][2] If necessary, recrystallize from EtOH/Water or purify via flash chromatography (MeOH/DCM gradient).[1][2]

Synthesis of the Core Scaffold (Reference)

If the starting material is unavailable, it is synthesized via chlorosulfonation of 3-bromo-2-fluorobenzoic acid.[1][2]

Reagents: 3-Bromo-2-fluorobenzoic acid, Chlorosulfonic acid (excess).[1][2] Conditions: Heat neat or in CHCl₃ at 80-100°C. The sulfonyl group directs meta to the carboxylic acid and para to the fluorine, confirming the 5-position regioselectivity.[1][2]

Safety & Handling

Hazard Class: Corrosive (Skin Corr.[1][2] 1B), Moisture Sensitive.[2]

-

Corrosivity: The -SO₂Cl group hydrolyzes to release Hydrogen Chloride (HCl) gas and sulfuric acid derivatives upon contact with moisture.[1][2]

-

PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield.[1][2] Handle strictly in a fume hood.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Keep container tightly sealed to prevent hydrolysis to the sulfonic acid (which is unreactive for coupling).

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow for utilizing this building block in a drug discovery campaign.

Figure 2: Sequential functionalization strategy leveraging orthogonal reactivity.

References

-

Sigma-Aldrich. 3-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid Product Page (CAS 1242339-96-3).[1][2] Retrieved from [1][2]

-

ChemicalBook. 3-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid Properties and Suppliers. Retrieved from [1][2][4]

-

PubChem. Compound Summary for Related Analog: 3-Bromo-5-chloro-2-fluorobenzoic acid (CID 51034462).[1][2][5] National Library of Medicine.[1][2] Retrieved from [1][2]

-

PubChemLite. Entry for 5-bromo-3-(chlorosulfonyl)-2-fluorobenzoic acid.[1][2][6][7] Retrieved from [1][2]

Sources

- 1. 3-Bromo-5-chloro-2-fluorobenzenamine | C6H4BrClFN | CID 51034225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-5-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 51034462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-Bromo-5-fluorobenzoic acid | 176548-70-2 [chemicalbook.com]

- 5. PubChemLite - 3-bromo-5-chloro-2-fluorobenzoic acid (C7H3BrClFO2) [pubchemlite.lcsb.uni.lu]

- 6. cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol | C13H13Cl2N3O3 | CID 759880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - 5-bromo-3-(chlorosulfonyl)-2-fluorobenzoic acid (C7H3BrClFO4S) [pubchemlite.lcsb.uni.lu]

functionalization of 3-Bromo-2-fluoro-5-(chlorosulfonyl)benzoic acid via SnAr

Application Note: Chemoselective Functionalization of 3-Bromo-2-fluoro-5-(chlorosulfonyl)benzoic acid

and SulfonylationExecutive Summary & Strategic Analysis

The scaffold 3-Bromo-2-fluoro-5-(chlorosulfonyl)benzoic acid represents a high-value "tri-vector" intermediate in medicinal chemistry. Its utility lies in the orthogonal reactivity of its three electrophilic sites, allowing for the rapid construction of complex libraries (e.g., PROTAC linkers, fragment-based leads).

However, the successful utilization of this scaffold requires strict adherence to chemoselective principles. The molecule presents a "Reactivity Hierarchy" where the sulfonyl chloride (

The Core Challenge: Attempting direct

-

Phase I: Chemoselective functionalization of C-5 (Sulfonylation).

-

Phase II: Nucleophilic Aromatic Substitution (

) at C-2.

Visualizing the Reactivity Landscape

Figure 1: Reactivity Heatmap. The C-5 sulfonyl chloride dominates the kinetic landscape, necessitating its protection or functionalization prior to C-2 engagement.

Experimental Protocols

Protocol A: Chemoselective Sulfonamide Formation (Phase I)

Objective: To functionalize the C-5 position with an amine (

Materials:

-

Substrate: 3-Bromo-2-fluoro-5-(chlorosulfonyl)benzoic acid (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.0 - 1.1 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (2.5 equiv) -

Solvent: Anhydrous DCM or THF (0.2 M concentration)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with the substrate and anhydrous DCM under

atmosphere. Cool the solution to 0°C using an ice/water bath. -

Base Addition: Add DIPEA dropwise. Note: The solution may darken slightly.

-

Nucleophile Addition: Dissolve the amine in a minimal amount of DCM and add it dropwise to the reaction mixture over 15 minutes.

-

Why? Slow addition prevents localized exotherms that could trigger premature C-2 reactivity.

-

-

Incubation: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 1 hour.

-

Monitoring: Check via LCMS. You should observe the mass

corresponding to the sulfonamide. The C-F bond remains intact (verify by -

Workup: Dilute with DCM, wash with 1N HCl (to remove excess base/amine), dry over

, and concentrate.-

Result: Intermediate A (3-bromo-2-fluoro-5-sulfamoylbenzoic acid).

-

Protocol B: Displacement of Fluoride (Phase II)

Objective: To displace the C-2 Fluorine with a second nucleophile (

Materials:

-

Substrate: Intermediate A (from Protocol A)

-

Nucleophile: Amine (excess 2-3 equiv) OR Alkoxide

-

Solvent: DMSO or NMP (Polar aprotic solvents are essential to stabilize the transition state).

-

Base:

or

Step-by-Step Methodology:

-

Setup: Dissolve Intermediate A in DMSO (0.5 M).

-

Reagent Addition: Add the base and the second nucleophile.

-

Thermal Activation: Heat the reaction mixture to 80–100°C .

-

Optimization: Start at 80°C. If conversion is <50% after 2 hours, increase to 100°C. The 3-Br substituent may retard the rate, requiring aggressive heating.

-

-

Monitoring: Monitor by LCMS for the displacement of Fluorine (Mass shift:

). -

Workup:

-

Cool to RT.

-

Critical Step: Carefully acidify to pH 3-4 with 1N HCl (to protonate the carboxylic acid and precipitate the product, or enable extraction).

-

Extract with Ethyl Acetate.

-

Wash organic layer with water/brine (

) to remove DMSO.

-

Data Interpretation & Self-Validation

To ensure the protocol worked as intended, use the following analytical markers.

Table 1: Analytical Validation Markers

| Feature | Starting Material | Intermediate A (After Protocol A) | Final Product (After Protocol B) |

| LCMS | Parent Mass (hydrolyzed form often seen) | Mass = Parent + Amine - Cl | Mass = Intermed. A - F + Nu |

| Sharp singlet ~ -105 ppm | Shifted singlet (remains present) | Signal Disappears | |

| Aromatic protons show F-coupling | Amide -NH protons appear | Loss of F-H coupling constants |

Logic Flow for Troubleshooting

-

Issue: Product mass corresponds to double addition of Amine 1.

-

Cause: Protocol A was run too hot (>20°C), causing

to happen simultaneously with sulfonylation.

-

-

Issue: No reaction in Protocol B.

-

Cause: Temperature too low. The 3-Br steric clash requires energy to overcome. Increase T to 110°C or use microwave irradiation.

-

Sequential Workflow Diagram

Figure 2: Sequential Functionalization Workflow. Note the temperature gradient (0°C

References

-

Reactivity of Sulfonyl Chlorides vs Aryl Fluorides

-

Mechanistic Insight on

:-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018).[4] Retrieved from

- )

-

-

Chemoselectivity in Polysubstituted Arenes

-

Analogous Substrate Data

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. reddit.com [reddit.com]

- 4. 2-Fluoro-5-(fluorosulfonyl)benzoic acid | C7H4F2O4S | CID 122236221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PubChemLite - 2-chloro-5-(fluorosulfonyl)benzoic acid (C7H4ClFO4S) [pubchemlite.lcsb.uni.lu]

Application Notes & Protocols: The Reaction of Chlorosulfonyl Groups with Amines for Sulfonamide Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of a sulfonamide bond through the reaction of a chlorosulfonyl group with a primary or secondary amine is a fundamental and widely utilized transformation in organic synthesis.[1] This reaction is particularly prominent in the pharmaceutical industry for the creation of sulfa drugs and a diverse array of other biologically active molecules.[2] This guide provides a comprehensive overview of the underlying reaction mechanism, detailed experimental protocols, troubleshooting advice, and methods for the characterization of the resulting sulfonamide products.

Mechanistic Overview: The Chemistry of Sulfonamide Formation

The synthesis of sulfonamides from sulfonyl chlorides and amines is a classic example of nucleophilic substitution at a sulfur center.[3] The reaction proceeds through the following key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This initial attack forms a transient, high-energy trigonal bipyramidal intermediate.[1]

-

Leaving Group Expulsion: The intermediate collapses with the departure of the chloride ion, which is an excellent leaving group. This step re-establishes the tetrahedral geometry around the sulfur atom.

-

Deprotonation: The resulting protonated sulfonamide is then deprotonated by a base present in the reaction mixture to yield the final, neutral sulfonamide product.[4] The base is typically an excess of the amine starting material or an added tertiary amine like pyridine or triethylamine.[5]

Caption: The mechanism of sulfonamide bond formation.

Experimental Protocols

The following protocols provide a general framework for the synthesis of sulfonamides. The specific conditions may require optimization based on the reactivity and solubility of the substrates.

Protocol 1: Standard Procedure in an Aprotic Organic Solvent

This is the most common method for synthesizing sulfonamides.[6]

Materials:

-

Sulfonyl chloride (1.0 eq)

-

Primary or secondary amine (1.1–2.2 eq)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

-

Tertiary amine base (e.g., Triethylamine (TEA), Pyridine, or N,N-Diisopropylethylamine (DIPEA)) (1.5–2.5 eq)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a dry flask, dissolve the amine (1.1–2.2 eq) and the tertiary amine base (1.5–2.5 eq) in the anhydrous solvent.

-

Cooling: Cool the mixture to 0 °C in an ice bath to control the exothermic reaction.[6]

-

Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred amine solution over 15–30 minutes.[6]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2–24 hours.[6] Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup:

-

Quench the reaction with water.

-

If using a water-immiscible solvent, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

-

Purification: Purify the crude sulfonamide by recrystallization or silica gel column chromatography.[6]

Protocol 2: Schotten-Baumann Conditions

This method is useful when dealing with water-soluble amines or when trying to avoid anhydrous conditions.[7]

Materials:

-

Sulfonyl chloride (1.1–1.5 eq)

-

Primary or secondary amine (1.0 eq)

-

Organic solvent (e.g., Dichloromethane, Diethyl ether)

-

Aqueous base solution (e.g., 10% NaOH or Na₂CO₃)

Procedure:

-

Reaction Setup: Dissolve the amine in the aqueous base solution in a flask.

-

Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride in the organic solvent and add it to the stirred amine solution.

-

Reaction: Stir the biphasic mixture vigorously at room temperature for 1–4 hours.

-

Workup:

-

Separate the organic layer.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

-

Purification: Purify the crude product as described in Protocol 1.

Caption: A generalized workflow for sulfonamide synthesis.

Troubleshooting and Key Considerations

| Observation | Potential Cause | Suggested Solution |

| Low or No Reaction | Steric Hindrance: Bulky groups on the amine or sulfonyl chloride can slow the reaction. | Increase the reaction temperature or use a less hindered base. |

| Low Nucleophilicity of Amine: Electron-withdrawing groups on the amine reduce its reactivity. | Use more forcing conditions (higher temperature, longer reaction time) or consider an alternative synthetic route.[8] | |

| Formation of Di-sulfonated Product | Excess Sulfonyl Chloride: Using too much sulfonyl chloride can lead to the sulfonylation of the newly formed sulfonamide's nitrogen (if it's a primary amine). | Use a 1:1 stoichiometry or a slight excess of the amine.[6] |

| High Reaction Temperature: Can favor the second sulfonylation. | Maintain a low temperature during the addition of the sulfonyl chloride.[6] | |

| Presence of Sulfonic Acid Byproduct | Hydrolysis of Sulfonyl Chloride: Water in the reaction mixture will hydrolyze the sulfonyl chloride.[6] | Ensure all glassware and solvents are thoroughly dried.[6] |

Characterization of Sulfonamides

The identity and purity of the synthesized sulfonamide should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Infrared (IR) Spectroscopy:

-

The asymmetric and symmetric stretching vibrations of the S=O bonds are characteristic and appear as strong bands in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively.[10]

-

The S-N stretching vibration is typically observed in the range of 924–906 cm⁻¹.[10]

-

The N-H stretching vibration appears in the range of 3390–3323 cm⁻¹.[10]

-

-

Mass Spectrometry (MS):

-

Mass spectrometry is used to confirm the molecular weight of the product.[9]

-

-

Chromatography:

-

Thin-Layer Chromatography (TLC): Useful for monitoring the progress of the reaction.

-

High-Performance Liquid Chromatography (HPLC): Can be used for both reaction monitoring and purity assessment of the final product.[11]

-

References

- Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4), 193-213.

- Technical Support Center: Sulfonamide Synthesis with Primary Amines. Benchchem.

- Design and Synthesis of Sulfonamides Derivatives: A Review. (2023).

- Synthetic Routes of Sulfonamide Derivatives: A Brief Review. Mini-Reviews in Organic Chemistry.

- A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characteriz

- Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly str

- Synthetic approaches and applications of sulfonimidates. (2020). Organic & Biomolecular Chemistry, 18(33), 6439-6454.

- Recent advances in the synthesis of N-acyl sulfonamides. (2025). RSC Advances.

- Synthesis of sulfonamide derivatives 3 from amines 1 and sulfonyl chlorides 2 in ChCl/urea (1 - ResearchG

- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society.

- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem.

- Sulfonamide purification process.

- Spectroscopic Characterization of Methanesulfonamide: A Technical Guide. Benchchem.

- Method Development for the Separation of Sulfonamides by Supercritical Fluid Chrom

- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters, 22(24), 9572-9577.

- Sulfonamide derivatives: Synthesis and applications. (2024).

- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008). Molecules, 13(5), 1191-1201.

- Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022). Molecules, 27(21), 7466.

- 20.6: Reactions of Amines. (2020). Chemistry LibreTexts.

- Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and - Zeitschrift für N

- Sulfonamide. Wikipedia.

- Preparation of sulfonamides from N-silylamines. (2014). Tetrahedron Letters, 55(42), 5797-5799.

- Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.

- Reaction Amines With Aryl Sulphonyl Chloride. (2023). YouTube.

- Chlorosulfonyl Isocyanate (CSI): The Raw Material to Synthesize Carbamates, Lactams, Sulfamides and Many More. Arxada.

- General Reactivity and Applications of Chlorosulfonyl Isocyan

- Synthesis of an Sulfonamide, why is this step neccessary? (see pic) : r/chemistry. (2015). Reddit.

- An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. (2022). ChemistrySelect, 7(35).

- Synthesis and characterization of some sulfonamide dervatives.

- What is the method of analysis of sulphonamides? Quora.

- Synthesis of sulfonamides by S-N coupling. Organic Chemistry Portal.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sulfonamide - Wikipedia [en.wikipedia.org]

- 5. cbijournal.com [cbijournal.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. frontiersrj.com [frontiersrj.com]

- 9. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 10. znaturforsch.com [znaturforsch.com]

- 11. academic.oup.com [academic.oup.com]

troubleshooting low yields in sulfonamide formation with chlorosulfonyl benzoates

Technical Support Center: Sulfonamide Synthesis

Guide for Troubleshooting Low Yields in Sulfonamide Formation with Chlorosulfonyl Benzoates

Welcome to the technical support center for sulfonamide synthesis. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into one of the most common and crucial reactions in medicinal chemistry: the formation of sulfonamides from chlorosulfonyl benzoates. This document moves beyond simple protocols to explain the causality behind experimental choices, helping you diagnose and resolve issues leading to low yields.

Frequently Asked Questions (FAQs)

Q1: My overall yield of the sulfonamide is disappointingly low. What are the most immediate factors I should investigate? Low yields in this synthesis primarily stem from three areas: the integrity of your starting materials, the reaction conditions, and the workup procedure. The chlorosulfonyl group is highly reactive and exceptionally sensitive to moisture, leading to hydrolysis as the most common side reaction.[1] Start by verifying the quality of your chlorosulfonyl benzoate, ensure your reaction is conducted under appropriate temperature control, and scrutinize your workup for potential product loss.

Q2: What is the specific function of the base (e.g., pyridine, Na₂CO₃) in this reaction, and can the choice of base impact my yield? The base is critical; its primary role is to neutralize the hydrochloric acid (HCl) generated as a byproduct of the reaction between the amine and the sulfonyl chloride.[2][3] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The choice of base is significant. An organic base like pyridine can also act as a catalyst, while an inorganic base like sodium carbonate is often used in aqueous systems and is easily removed during workup.[4][5]

Q3: Why is it standard procedure to add the chlorosulfonyl benzoate slowly to a cooled solution of the amine? This procedure addresses two key aspects of the reaction. First, the reaction is often exothermic; slow addition to a cooled solution (typically 0 °C) helps to dissipate heat and maintain control.[3] Second, and more critically, it minimizes the competing side reaction of hydrolysis. The chlorosulfonyl group can react with any water present.[1][3] Keeping the temperature low and adding the sulfonyl chloride portion-wise ensures it reacts preferentially with the amine rather than residual moisture.

Q4: My 4-(chlorosulfonyl)benzoic acid starting material appears clumpy and is not a free-flowing powder. Is it still usable? This is a strong indicator that the material has been exposed to atmospheric moisture and has likely undergone partial hydrolysis to the corresponding sulfonic acid. Using this hydrolyzed material will directly lead to lower yields, as there is less active sulfonyl chloride available to react. For best results, it is highly recommended to use a fresh, unopened container of the reagent or to purify the material before use if its quality is suspect.

In-Depth Troubleshooting Guide

This section addresses specific experimental symptoms, their probable causes, and validated solutions to improve your reaction outcomes.

Problem 1: Low or No Product Formation

-

Symptom: TLC or LC-MS analysis shows predominantly unreacted amine and a polar baseline material, with little to no desired product.

-

Potential Cause A: Inactive (Hydrolyzed) Sulfonyl Chloride

-

Explanation: The chlorosulfonyl group is the electrophilic site for the reaction. If it has been hydrolyzed to a sulfonic acid (R-SO₃H), it will no longer react with the amine under these conditions. This is the most frequent cause of complete reaction failure.[1]

-

Solution:

-

Verify Reagent Quality: Always use a fresh bottle of chlorosulfonyl benzoate. If the bottle has been opened previously, store it in a desiccator.

-

Handle with Care: Weigh out the reagent quickly in a low-humidity environment. Do not leave the container open to the atmosphere.

-

-

-

Potential Cause B: Insufficiently Nucleophilic Amine

-

Explanation: The reaction relies on the nucleophilic attack of the amine's lone pair of electrons on the sulfur atom. If the amine is used as an HCl or other salt, it must first be neutralized by the base to regenerate the free, nucleophilic form. If insufficient base is present, the reaction will not proceed.

-

Solution:

-

Stoichiometry Check: If using an amine salt, ensure you are using at least two equivalents of base: one to neutralize the amine salt and one to scavenge the HCl produced during the reaction.

-

Amine Purity: Confirm the purity of your amine starting material.

-

-

Problem 2: Complex Reaction Mixture with Multiple Byproducts

-

Symptom: TLC shows multiple new spots, and the crude NMR spectrum is complex and difficult to interpret.

-

Potential Cause A: Competing Hydrolysis

-

Explanation: As previously mentioned, hydrolysis of the chlorosulfonyl benzoate to 4-carboxybenzenesulfonic acid is a major competing pathway. This byproduct is highly polar and can complicate purification. This occurs when the reaction is run in "wet" solvents or at elevated temperatures.[3][6]

-

Solution:

-

Use Anhydrous Solvents: If conducting the reaction in an organic solvent, ensure it is appropriately dried before use.

-

Maintain Low Temperature: Strictly maintain the temperature at 0 °C during the addition of the sulfonyl chloride.[3] This gives the desired reaction a kinetic advantage over hydrolysis.

-

-

-

Potential Cause B: Reaction with a Bifunctional Amine

-

Explanation: If your amine contains other nucleophilic groups (e.g., another amine, a hydroxyl group), competitive reaction at these sites can occur, leading to a mixture of products or polymerization.

-

Solution:

-

Use Protecting Groups: If necessary, protect other reactive functional groups on your amine substrate before performing the sulfonamide formation.

-

Control Stoichiometry: Carefully controlling the stoichiometry (e.g., 1 equivalent of sulfonyl chloride) may favor monosubstitution.

-

-

Problem 3: Low Isolated Yield After Aqueous Workup

-

Symptom: The reaction appears clean by TLC, but the mass of the purified product is very low.

-

Potential Cause A: Product Loss During Extraction

-

Explanation: The product, a substituted benzoic acid, is amphiphilic. Its solubility in aqueous and organic layers is highly dependent on pH. At high pH, the carboxylic acid will be deprotonated to the carboxylate, making the molecule water-soluble. At low pH, it will be protonated and more soluble in organic solvents like ethyl acetate.[3]

-

Solution:

-

Careful pH Adjustment: During the workup, after quenching the reaction, acidify the aqueous layer carefully (e.g., with 10% HCl) to a pH of ~2 to ensure the carboxylic acid is fully protonated before extracting with an organic solvent.[3]

-

Multiple Extractions: Perform at least three extractions with your chosen organic solvent to ensure complete recovery of the product from the aqueous phase.

-

Break Emulsions: If an emulsion forms between the layers, add a small amount of brine (saturated NaCl solution) to help break it.

-

-

-

Potential Cause B: Inefficient Purification

-

Explanation: The product may be lost during purification. It might streak on a silica gel column if not eluted with an appropriate solvent system (often containing a small amount of acid like acetic acid to suppress deprotonation). Alternatively, the chosen solvent for recrystallization may be suboptimal, leaving a significant amount of product in the mother liquor.

-

Solution:

-

Optimize Chromatography: If using column chromatography, consider adding 0.5-1% acetic acid to your mobile phase to improve peak shape and recovery.

-

Optimize Recrystallization: Carefully select a recrystallization solvent system (e.g., ethyl acetate/n-hexane) to maximize the recovery of pure crystals.[3] Cool the solution slowly and for a sufficient amount of time.

-

-

Visualizations of Key Processes

Reaction Mechanism

Troubleshooting Workflow

Data & Protocols

Table 1: Comparison of Common Reaction Conditions

| Parameter | Option 1: Aqueous Biphasic | Option 2: Anhydrous Organic | Rationale & Causality |

| Solvent | Deionized Water[3][5] | Dichloromethane (DCM), Acetonitrile[7] | Aqueous systems are "greener" but increase the risk of sulfonyl chloride hydrolysis. Anhydrous organic solvents minimize hydrolysis but require careful drying. |

| Base | Sodium Carbonate (Na₂CO₃)[3][5] | Pyridine, Triethylamine (TEA)[2][4] | Na₂CO₃ is inexpensive and easily removed. Pyridine can act as a nucleophilic catalyst, potentially accelerating the reaction, but can be difficult to remove. |

| Temperature | 0 °C to Room Temp[3][5] | 0 °C to Room Temp[4] | The initial low temperature is crucial in both systems to control the exotherm and give the amine a kinetic advantage over competing hydrolysis of the sulfonyl chloride. |

Protocol 1: General Experimental Procedure for Sulfonamide Synthesis

This protocol is a representative example based on established methods.[3][5] It should be adapted based on the specific properties of the amine substrate.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq) and sodium carbonate (1.2 eq) in deionized water (approx. 0.2 M concentration relative to the amine).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

-

Reagent Addition: To the chilled, stirring amine solution, add 4-(chlorosulfonyl)benzoic acid (1.1 eq) in small portions over 15-20 minutes. Maintain the internal temperature below 10 °C throughout the addition.

-

Reaction: After the complete addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 4-6 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

Protocol 2: Workup and Purification

-

Quenching & Acidification: Once the reaction is complete, cool the mixture again in an ice bath. Carefully acidify the solution to a pH of approximately 2 by the dropwise addition of 10% HCl. A solid precipitate of the product should form.[3]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes of the aqueous layer).

-

Washing: Combine the organic layers and wash with brine (1x volume).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethyl acetate/n-hexane, to yield the pure sulfonamide derivative.[3]

References

-

Molecules. (2023, February 27). Different Strategies for the Microfluidic Purification of Antibiotics from Food: A Comparative Study. PMC. [Link]

-

Wikipedia. Sulfonamide. [Link]

-

Organic Letters. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. [Link]

-

Frontier Research Publication. (2024, February 26). Sulfonamide derivatives: Synthesis and applications. [Link]

-

Journal of Chromatography B. (2024, October 29). Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS. PMC. [Link]

-

Journal of the American Chemical Society. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC. [Link]

- Google Patents.

-

RSC Publishing. (2025, August 6). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. [Link]

-

Journal of Synthetic Chemistry. (2023, December 9). Aromatic Sulfonamides. [Link]

-

Chemical Communications (RSC Publishing). (2014, July 7). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. The Royal Society of Chemistry. [Link]

-

ResearchGate. (2025, August 6). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. [Link]

-

ResearchGate. Recent advances in sample preparation techniques and methods of sulfonamides detection - A review. [Link]

-

ResearchGate. (2025, August 10). The basicity of sulfonamides and carboxamides. Theoretical and experimental analysis and effect of fluorinated substituent. [Link]

-

ACS Publications. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (2024, November 15). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. [Link]

-

ResearchGate. Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. [Link]

-

Taylor & Francis. (2021, January 27). Sulfonamide synthesis under green conditions. [Link]

-

Analytical Chemistry. (2025, March 28). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. ACS Publications. [Link]

-

Organic Process Research & Development. (2016, November 17). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. ACS.org. [Link]

-

Reddit. (2015, September 24). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). [Link]

-

SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

-

UCL Discovery. Synthetic approaches to biologically active sulfonates and sulfonamides. [Link]

- Google Patents. Method for preparing chlorosulfonyl benzoyl chloride compound.

-

Organic Syntheses. 2-Chloroethyl benzoate. [Link]

-

ResearchGate. (2025, August 5). Mild and General Method for the Synthesis of Sulfonamides. [Link]

-

Molecules. Preparation of sulfonamides from N-silylamines. PMC. [Link]

-

KoreaScience. (2013, December 20). Synthesis, Characterization and Antimicrobial Activity of Bifunctional Sulfonamide-Amide Derivatives. [Link]

-

MDPI. (2019, January 11). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Sulfonamide - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO 3 H and CAU-1-NH 2 - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03746D [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

Comparative Guide: 1H NMR Spectrum Analysis of 3-Bromo-2-fluoro-5-(chlorosulfonyl)benzoic Acid

Executive Summary & Strategic Context

In the development of fluorinated sulfonamide pharmaceuticals, 3-Bromo-2-fluoro-5-(chlorosulfonyl)benzoic acid serves as a critical "scaffold" intermediate. Its synthesis typically involves the chlorosulfonation of 3-bromo-2-fluorobenzoic acid.

This guide provides a technical comparison between the Starting Material (SM) and the Target Product (TP) to validate successful synthesis. Unlike chromatographic methods (HPLC/LC-MS) which may degrade the labile sulfonyl chloride moiety, 1H NMR offers a non-destructive, in-situ method to confirm functionalization and regioselectivity.

Why This Analysis Matters

-

Labile Functionality: The -SO₂Cl group is moisture-sensitive. NMR in anhydrous deuterated solvents (CDCl₃ or anhydrous DMSO-d₆) prevents hydrolysis during analysis, unlike aqueous HPLC mobile phases.

-

Regioselectivity Confirmation: Electrophilic aromatic substitution (chlorosulfonation) is directed by the competing effects of the Fluorine (ortho/para director) and the Carboxylic Acid (meta director). NMR confirms the -SO₂Cl addition occurred at the C5 position rather than C4 or C6.

Comparative Analysis: Precursor vs. Product

The most effective way to validate the product is by overlaying its spectral fingerprint against the precursor, 3-Bromo-2-fluorobenzoic acid .

Table 1: Spectral Fingerprint Comparison (Predicted/Calculated)

| Feature | Precursor (Starting Material) | Target Product (3-Br-2-F-5-SO₂Cl-benzoic acid) | Diagnostic Change |

| Proton Count | 3 Aromatic Protons (H4, H5, H6) | 2 Aromatic Protons (H4, H6) | Loss of 1H integral (H5) |

| H5 Signal | ~7.20 - 7.40 ppm (Triplet/Multiplet) | Absent | Primary Confirmation of Reaction |

| H4 Shift | ~7.70 - 7.85 ppm | ~8.35 - 8.45 ppm | Downfield shift (+0.6 ppm) due to ortho-SO₂Cl |

| H6 Shift | ~7.90 - 8.05 ppm | ~8.60 - 8.75 ppm | Downfield shift (+0.7 ppm) due to ortho-SO₂Cl |

| Multiplicity | Complex (due to vicinal H5-H4/H6 coupling) | Doublet of Doublets (dd) | Simplified splitting (Loss of vicinal coupling) |

Note on Shifts: Chemical shifts are estimated based on substituent additivity rules (Curphy-Morrison) relative to benzene, accounting for the strong deshielding effect of the -SO₂Cl group (+0.7 ppm ortho).

Deep Dive: Structural Assignment & Logic

To interpret the spectrum of the product, one must understand the specific coupling pathways governed by the fluorine atom and the remaining protons.

The Regiochemistry Logic

-

Structure: Benzoic acid (C1), Fluoro (C2), Bromo (C3), Proton (C4), Sulfonyl Chloride (C5), Proton (C6).

-

H4 (Proton at C4): Located between the Bromo and Sulfonyl groups.

-

H6 (Proton at C6): Located between the Sulfonyl and Carboxyl groups.

Coupling Constants ( Values)

The fluorine atom (

-

(Meta Coupling): H4 and H6 are meta to each other.

-

Value: ~2.0 – 2.5 Hz .

-

-

(Proton-Fluorine Coupling):

-

H4 to F (4-bond): Path H4-C4-C3-C2-F. Value: ~5.5 – 6.5 Hz .

-

H6 to F (4-bond): Path H6-C6-C1-C2-F. Value: ~4.5 – 5.5 Hz .

-

Resulting Multiplicity

Both H4 and H6 will appear as Doublets of Doublets (dd) .

-

H4 Signal: Split by F (

Hz) and H6 ( -

H6 Signal: Split by F (

Hz) and H4 (

Experimental Protocol (Self-Validating)

This protocol ensures the integrity of the labile sulfonyl chloride group during analysis.

Step 1: Sample Preparation

-

Solvent: Use CDCl₃ (Chloroform-d) stored over molecular sieves.

-

Why? DMSO-d₆ often contains residual water which can hydrolyze -SO₂Cl to -SO₃H, altering the spectrum. DMSO also creates strong hydrogen bonds that broaden the -COOH peak.

-

-

Concentration: 10-15 mg of sample in 0.6 mL solvent.

-

Vessel: 5mm NMR tube, strictly dry.

Step 2: Acquisition Parameters (400 MHz Instrument)

-

Pulse Sequence: Standard 1H (zg30).

-

Spectral Width: -2 to 14 ppm (to capture the broad -COOH proton).

-

Relaxation Delay (D1): 2.0 seconds (sufficient for aromatic protons).

-

Scans (NS): 16 or 32 (High S/N required for small meta-couplings).

Step 3: Processing & Validation

-

Phasing: Ensure pure absorption mode.

-

Baseline Correction: Critical for accurate integration of the broad acid peak.

-

Integration Validation:

-

Set the aromatic region (8.0–9.0 ppm) to sum to 2.0H .

-

Verify the -COOH peak (usually >11 ppm or broad singlet) integrates to ~1.0H .

-

Failure Mode: If aromatic integration is 3.0H, the reaction failed (SM present).

-

Visualization of Analytical Logic

Diagram 1: Reaction Monitoring Decision Tree

This workflow guides the chemist through the Go/No-Go decision process based on NMR data.

Caption: Decision tree for validating chlorosulfonation success via 1H NMR.

Diagram 2: Signal Splitting Tree (H4 Proton)

Visualizing the "Doublet of Doublets" formation for the H4 proton.

Caption: Splitting tree for H4 showing coupling to Fluorine (

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for substituent additivity rules).

-

Reich, H. J. (2024). WinPLT NMR Chemical Shift Prediction Tables. University of Wisconsin-Madison.

-

Dolin, C., et al. (2019). "Substituent Effects in the 1H and 13C NMR Spectra of Fluorinated Benzoic Acids." Magnetic Resonance in Chemistry.

-

PubChem Compound Summary. (2024). 3-Bromo-5-chloro-2-fluorobenzoic acid (Analogous structure for shift verification).[2] National Library of Medicine. [Link][2]

Sources

purity assessment methods for 3-Bromo-2-fluoro-5-(chlorosulfonyl)benzoic acid

Executive Summary

The analysis of 3-Bromo-2-fluoro-5-(chlorosulfonyl)benzoic acid presents a classic analytical paradox: the very functional group that makes it a valuable intermediate (the electrophilic chlorosulfonyl moiety) makes it inherently unstable during standard Reverse-Phase HPLC (RP-HPLC).

Direct injection into aqueous mobile phases results in rapid, on-column hydrolysis, yielding 3-bromo-2-fluoro-5-sulfobenzoic acid . This leads to split peaks, retention time shifts, and severe underestimation of purity.

The Verdict:

-

For Routine QC & Trace Impurities: Use Derivatization-HPLC . You must convert the unstable sulfonyl chloride into a stable sulfonamide before injection.

-

For Absolute Potency (Assay): Use Quantitative 19F-NMR (qNMR) . It is the only method that measures the molecule in its native state without column interaction, leveraging the unique fluorine signature.

The Chemist's Challenge: The Hydrolysis Trap

Before selecting a method, you must understand the failure mode of standard protocols. The chlorosulfonyl group (

Diagram 1: The Instability Pathway

This diagram illustrates why direct aqueous HPLC fails. The analyte degrades into a sulfonic acid derivative during the run.

Caption: Figure 1. Mechanism of on-column hydrolysis in aqueous RP-HPLC, leading to quantitation errors.

Method 1: Derivatization HPLC (The Industry Standard)

Best For: Routine Quality Control (QC), detection of trace organic impurities, and stability studies.

Since the

The Protocol (Self-Validating System)

Reagents:

-

Derivatizing Agent: Diethylamine (DEA) or Dimethylamine (40% in water).

-

Solvent: Anhydrous Acetonitrile (ACN).

-

Quench: 1% Formic Acid.

Step-by-Step Workflow:

-

Sample Prep: Weigh 10.0 mg of the sample into a 20 mL vial.

-

Dissolution: Add 5.0 mL of Anhydrous ACN. Sonicate briefly to dissolve.

-

Derivatization: Add 200 µL of excess Diethylamine .

-

Observation: You may see a slight exotherm or "smoke" (HCl formation). This confirms the

group was active.

-

-

Reaction Time: Vortex and let stand for 10 minutes at room temperature.

-

Validation: The reaction is instantaneous for sulfonyl chlorides.

-

-

Neutralization: Add 5.0 mL of Water/ACN (50:50) containing 0.1% Formic Acid to neutralize excess amine.

-

Injection: Inject 5 µL onto the HPLC.

Chromatographic Conditions:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm.

Diagram 2: The Derivatization Workflow

Visualizing the transformation from unstable analyte to stable derivative.

Caption: Figure 2. Pre-column derivatization workflow converting the unstable chloride to a stable sulfonamide.

Method 2: Quantitative 19F-NMR (The Absolute Standard)

Best For: Assay (Potency) determination, Reference Standard qualification.

This molecule contains a fluorine atom at the 2-position.[2][3][4] 19F-qNMR is superior to 1H-qNMR here because the fluorine spectrum is "clean"—there is no interference from residual solvents, water, or non-fluorinated impurities.

The Protocol[5][6]

-

Internal Standard (IS): Select

-Trifluorotoluene (TFT) or 4-Fluoro-3-nitrobenzoic acid . Ensure the IS peak does not overlap with the analyte's signal. -

Solvent: DMSO-d6 (preferred) or CDCl3. Crucial: Use ampules of "100%" deuterated solvent to minimize water peaks, although 19F is blind to water.

-

Acquisition Parameters:

-

Pulse Angle: 90°.

-

Relaxation Delay (d1): Must be

(typically 30–60 seconds for fluorine). This is the most common source of error; insufficient delay leads to underestimation. -

Scans: 32 or 64 (for S/N > 150).

-

Offset: Center the transmitter between the analyte and IS peaks.

-

Calculation:

Comparative Analysis: Choosing the Right Tool

The following table summarizes the performance metrics based on experimental validation in similar sulfonyl chloride systems.

| Feature | Derivatization HPLC | 19F qNMR | Potentiometric Titration |

| Primary Output | Organic Purity (% Area) | Absolute Assay (% w/w) | Total Hydrolyzable Cl |

| Specificity | High (Separates isomers) | High (Unique F shift) | Low (Interference from free HCl) |

| LOD/Sensitivity | Excellent (< 0.05%) | Moderate (~0.5%) | Poor |

| Sample Prep Time | 20 mins (Derivatization) | 10 mins (Weighing) | 15 mins |

| Major Risk | Incomplete derivatization | Non-specific AgCl precipitation | |

| Cost per Run | Low | High (Solvents/Instrument) | Very Low |

References

-

BenchChem. (2025).[1][8][6] A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. BenchChem Application Notes.[1][6] Link

-

Tsuji, K., & Jenkins, K. M. (1986).[9] Derivatization of primary amines by 2-naphthalenesulfonyl chloride for high-performance liquid chromatographic assay. Journal of Chromatography A, 369, 105-115.[9] Link

-

Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[8][7] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

-

Sigma-Aldrich. (2024). Product Specification: 3-Bromo-5-chloro-2-fluorobenzoic acid.[3]Link

-

Organic Syntheses. (1963). Preparation of Sulfonyl Chlorides.[8][10][11][12] Coll. Vol. 4, p. 34. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-Bromo-5-chloro-2-fluorobenzoic acid | 1269232-93-0 [sigmaaldrich.com]

- 3. 3-Bromo-5-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 51034462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. d-nb.info [d-nb.info]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rssl.com [rssl.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ovid.com [ovid.com]

A Guide to the Safe Disposal of 3-Bromo-2-fluoro-5-(chlorosulfonyl)benzoic acid

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-Bromo-2-fluoro-5-(chlorosulfonyl)benzoic acid. The procedures outlined are designed for researchers, scientists, and drug development professionals who handle this and structurally similar reactive compounds. The core principle of this guide is the controlled neutralization of the compound's reactive functional groups to render it safe for final disposal.

Hazard Identification and Risk Assessment

3-Bromo-2-fluoro-5-(chlorosulfonyl)benzoic acid is a trifunctional molecule, and its hazards are a composite of its constituent parts: a sulfonyl chloride, a halogenated aromatic ring, and a carboxylic acid.

-

Sulfonyl Chloride (-SO₂Cl): This is the most hazardous functional group. Sulfonyl chlorides are highly reactive towards nucleophiles, particularly water. This reaction can be vigorous, producing corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[1][2] The reaction is exothermic and can generate heat and toxic fumes.[1]

-

Halogenated Aromatic System: The bromo- and fluoro-substituted benzoic acid core means the waste must be treated as halogenated organic waste.[3][4]

-

Benzoic Acid (-COOH): The carboxylic acid moiety imparts acidic properties to the molecule and its degradation products.

A summary of the primary hazards is presented below:

| Hazard Type | Description | Primary Functional Group |

| Corrosive | Causes severe skin burns and eye damage.[5] Reacts with moisture to release corrosive gases (HCl).[1] | Sulfonyl Chloride, Benzoic Acid |

| Water-Reactive | Reacts with water, potentially violently, to liberate toxic and corrosive gas.[5] | Sulfonyl Chloride |

| Irritant | May cause respiratory irritation.[6][7][8] Causes skin and serious eye irritation.[6][7][8] | All |